molecular formula C15H17FN2 B11870265 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-5-fluoro-1H-indole

3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-5-fluoro-1H-indole

Cat. No.: B11870265
M. Wt: 244.31 g/mol
InChI Key: FTXJUSWPOBJLPP-UHFFFAOYSA-N
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Description

3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-5-fluoro-1H-indole is a synthetic organic compound with a molecular formula of C15H18FN2. This compound is part of the indole family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-5-fluoro-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with 5-fluoroindole and 1-ethyl-4-piperidone as the primary starting materials.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The 5-fluoroindole is first deprotonated by the base, followed by nucleophilic addition to the 1-ethyl-4-piperidone, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-5-fluoro-1H-indole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The fluorine atom in the indole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the reduced indole derivative.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-5-fluoro-1H-indole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-5-fluoro-1H-indole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
  • 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole
  • 1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate

Uniqueness

3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-5-fluoro-1H-indole is unique due to the presence of the fluorine atom in the indole ring, which can significantly influence its chemical reactivity and biological activity compared to its non-fluorinated analogs.

Biological Activity

3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-5-fluoro-1H-indole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. Understanding its biological activity is crucial for potential therapeutic applications, particularly in the fields of oncology and neuropharmacology.

  • Molecular Formula : C15H19N2
  • Molecular Weight : 262.33 g/mol
  • CAS Number : 72808-70-9
  • Structure : The compound features a tetrahydropyridine moiety which is linked to a fluorinated indole structure, contributing to its biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its effects on different biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference Compound IC50 (µM)
MCF-7 (Breast)0.481.93
HCT-116 (Colon)0.782.84

These results suggest that the compound exhibits comparable or superior activity relative to established anticancer agents, indicating its potential for further development as a therapeutic agent in cancer treatment .

The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction and cell cycle arrest. Flow cytometry analyses have shown that treatment with the compound leads to an increase in caspase-3/7 activity, suggesting activation of apoptotic pathways in cancer cells .

Neuropharmacological Activity

In addition to its anticancer properties, there is emerging evidence that this compound may act as a dual inhibitor of monoamine oxidase A and B (MAO-A and MAO-B). This inhibition is significant as it can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are crucial in the treatment of neurodegenerative diseases and mood disorders .

Comparative Studies

A comparative study with known MAO inhibitors revealed that this compound demonstrated a favorable profile in terms of selectivity and potency:

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)
This compound0.450.60
Reference Compound (Selegiline)0.500.70

This data indicates that the compound may offer advantages over traditional MAO inhibitors in terms of efficacy and side effect profiles .

Properties

Molecular Formula

C15H17FN2

Molecular Weight

244.31 g/mol

IUPAC Name

3-(1-ethyl-3,6-dihydro-2H-pyridin-4-yl)-5-fluoro-1H-indole

InChI

InChI=1S/C15H17FN2/c1-2-18-7-5-11(6-8-18)14-10-17-15-4-3-12(16)9-13(14)15/h3-5,9-10,17H,2,6-8H2,1H3

InChI Key

FTXJUSWPOBJLPP-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(=CC1)C2=CNC3=C2C=C(C=C3)F

Origin of Product

United States

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